CTPS1 Inhibitory Potency Comparison: 3-Fluorophenyl vs. Structurally Related Analogs
The 2-aminothiazole scaffold with a cyclohexylurea moiety at the 2-position and a 3-fluorophenylpropanamide at the 4-position aligns with the general pharmacophore of CTPS1 inhibitors disclosed in patent US20230183229A1 [1]. Within this chemotype, the terminal aryl substituent is a critical potency determinant. While the exact IC50 of this specific compound has not been publicly reported in a peer-reviewed head-to-head comparison, structurally analogous compounds in the same patent series with different aryl groups exhibit IC50 values spanning from low nanomolar to micromolar against CTPS1 in biochemical assays, demonstrating that the terminal aryl group is a key potency driver [2]. The 3-fluorophenyl group present in this compound is predicted to engage the CTPS1 binding pocket through a combination of hydrophobic contacts and potential halogen-bond interactions that differ from those of the 4-fluorophenyl or 3-chloro-4-fluorophenyl analogs .
| Evidence Dimension | CTPS1 inhibitory activity (structure-activity relationship within patent chemotype) |
|---|---|
| Target Compound Data | Exact IC50 not publicly disclosed; inferred from patent SAR to fall within the active range of the chemotype |
| Comparator Or Baseline | Close analogs within US20230183229A1: aryl variants showing IC50 range from <100 nM to >10 µM depending on substituent |
| Quantified Difference | Terminal aryl modifications can produce >100-fold shifts in IC50 within this chemotype (class-level inference) |
| Conditions | Biochemical CTPS1 enzyme inhibition assay (patent disclosure); exact assay conditions not specified for this individual compound |
Why This Matters
For procurement decisions, this SAR sensitivity means that the 3-fluorophenyl substitution pattern cannot be arbitrarily replaced with other aryl variants without risking substantial loss of target potency.
- [1] US Patent Application US20230183229A1. Compounds. Filed 2022-10-10, published 2023-06-15. View Source
- [2] US Patent Application US20240010645. Aminothiazole Compounds as Inhibitors of CTPS1. Filed 2023-04-18, published 2024-01-18. View Source
